![molecular formula C11H13NO3 B2698864 (4-Hydroxymethyl-phenyl)-carbamic acid allyl ester CAS No. 914094-82-9](/img/structure/B2698864.png)
(4-Hydroxymethyl-phenyl)-carbamic acid allyl ester
Übersicht
Beschreibung
“(4-Hydroxymethyl-phenyl)-carbamic acid allyl ester” is a chemical compound that falls under the category of carbamate esters . It is derived from the reaction between phenol, allyl bromide, and potassium carbonate, and it is commonly used in organic synthesis as a precursor for various pharmaceutical compounds and agrochemicals .
Synthesis Analysis
The synthesis of “(4-Hydroxymethyl-phenyl)-carbamic acid allyl ester” involves the reaction between phenol, allyl bromide, and potassium carbonate . The exact synthesis routes and experimental details are not available in the retrieved data.
Wissenschaftliche Forschungsanwendungen
Pharmacological Action and Synthesis
- A study by Aeschlimann and Reinert (1931) explored the pharmacological actions of carbamic esters of phenols, highlighting their physostigmine-like activities, including miotic action and stimulation of intestinal peristalsis. The research demonstrated that the physostigmine-action is strong in allyl-carbamic esters, indicating potential for further pharmacological exploration (Aeschlimann & Reinert, 1931).
Chemical Synthesis and Analysis Techniques
- Stern and Shapiro (1953) presented a method for the determination of esterified fatty acids in blood, utilizing reactions between carboxylic acid esters and hydroxylamine in alkaline solution. This technique may be relevant for analyzing ester compounds like "(4-Hydroxymethyl-phenyl)-carbamic acid allyl ester" in biological samples (Stern & Shapiro, 1953).
Kinetic Resolution and Asymmetric Synthesis
- Research by Shiina et al. (2010) on the kinetic resolution of racemic alpha-arylalkanoic acids with achiral alcohols via asymmetric esterification using carboxylic anhydrides and acyl-transfer catalysts sheds light on methods for producing optically active esters. This approach could be applied to the synthesis of stereochemically defined derivatives of carbamic acid allyl esters (Shiina et al., 2010).
Ester Hydrolysis and Catalysis
- Seo et al. (1996) investigated the hydrolysis of phenyl esters by poly(allylamine)s with various hydrophobic groups, offering insights into catalytic activities and substrate specificity. This research may provide a foundation for understanding the hydrolytic behavior of "(4-Hydroxymethyl-phenyl)-carbamic acid allyl ester" and related compounds (Seo et al., 1996).
Eigenschaften
IUPAC Name |
prop-2-enyl N-[4-(hydroxymethyl)phenyl]carbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-2-7-15-11(14)12-10-5-3-9(8-13)4-6-10/h2-6,13H,1,7-8H2,(H,12,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWMJWQBNJULCJG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NC1=CC=C(C=C1)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Hydroxymethyl-phenyl)-carbamic acid allyl ester | |
CAS RN |
914094-82-9 | |
Record name | prop-2-en-1-yl N-[4-(hydroxymethyl)phenyl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.